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molecular formula C11H12N2O2 B8724990 5-Methyl-5-(3-methylphenyl)imidazolidine-2,4-dione CAS No. 652992-46-6

5-Methyl-5-(3-methylphenyl)imidazolidine-2,4-dione

Cat. No. B8724990
M. Wt: 204.22 g/mol
InChI Key: RXYPZQNTNDCQMH-UHFFFAOYSA-N
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Patent
US07125865B2

Procedure details

To a solution of 930 mg 3′-methylacetophenone in 5 mL anhydrous ethanol was added 2.04 g NH4HCO3, 542 mg KCN, then 2.1 mL conc. NH4OH. The mixture was stirred at 60° C. overnight. Addition of water and partial solvent removal induced crystallization. The product was vacuum filtered and washed several times with water. The resultant white solid was recrystallized from MeOH to yield 5-methyl-5-(3-methylphenyl)-imidazolidine-2,4-dione as a white solid. A solution of 351 mg of the imidazolidinedione product, 822 mg KMnO4 and 1.44 g NaOH in 20 mL H2O was heated to 95° C. for 2 hours, then allowed to cool to RT. Ethanol (5 mL) was added to decompose the remaining KMnO4, and the mixture filtered, acidified, and left to stand overnight. The fine precipitate that formed was recovered by gravity filtration to yield, after drying in vacuo, 5-methyl-5-(3-carboxyphenyl)-imidizalodine-2,4-dione as an off-white solid.
Quantity
930 mg
Type
reactant
Reaction Step One
[Compound]
Name
NH4HCO3
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
Quantity
542 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([C:8](=O)[CH3:9])[CH:5]=[CH:6][CH:7]=1.[C-:11]#[N:12].[K+].[NH4+:14].[OH-:15].[OH2:16].[CH2:17](O)C>>[CH3:9][C:8]1([C:4]2[CH:5]=[CH:6][CH:7]=[C:2]([CH3:1])[CH:3]=2)[NH:14][C:17](=[O:15])[NH:12][C:11]1=[O:16] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
930 mg
Type
reactant
Smiles
CC=1C=C(C=CC1)C(C)=O
Name
NH4HCO3
Quantity
2.04 g
Type
reactant
Smiles
Name
Quantity
542 mg
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
2.1 mL
Type
reactant
Smiles
[NH4+].[OH-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 60° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
crystallization
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed several times with water
CUSTOM
Type
CUSTOM
Details
The resultant white solid was recrystallized from MeOH

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(C(NC(N1)=O)=O)C1=CC(=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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